molecular formula C16H15Cl2NO3 B2874085 2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide CAS No. 2309774-77-2

2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

Cat. No. B2874085
CAS RN: 2309774-77-2
M. Wt: 340.2
InChI Key: AMXTVQBYRKVYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide, also known as DHBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DHBM is a benzamide derivative that is structurally similar to other compounds that have been shown to have various biological activities, such as antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Alzheimer's Disease Therapy

A study by Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, one of which showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated neuroprotective activity by decreasing the level of phosphorylation and aggregation of tau proteins, which are implicated in Alzheimer's disease. It also ameliorated impaired learning and memory in animal models, indicating its potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Antimicrobial and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, through their biochemical interactions, could serve as leads for developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Evaluation

Salahuddin et al. (2014) explored the anticancer potential of benzimidazole derivatives, synthesizing compounds that showed activity against breast cancer cell lines. This suggests the potential of structurally similar compounds in oncological research and therapy (Salahuddin et al., 2014).

Photocatalytic Degradation

Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports. This study highlights the potential application of similar compounds in environmental science, particularly in the degradation of persistent organic pollutants (Torimoto et al., 1996).

Antimicrobial Activity

Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of such compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).

properties

IUPAC Name

2,5-dichloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-10-3-4-13(18)11(8-10)15(20)19-9-16(21)6-1-2-14-12(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXTVQBYRKVYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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